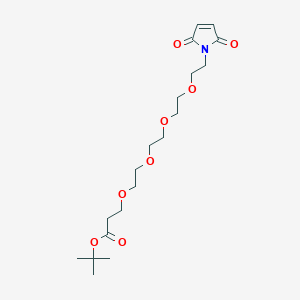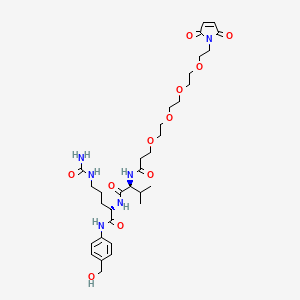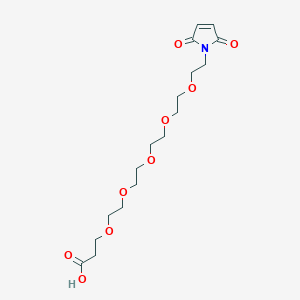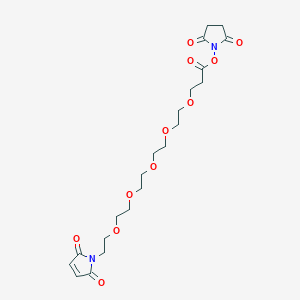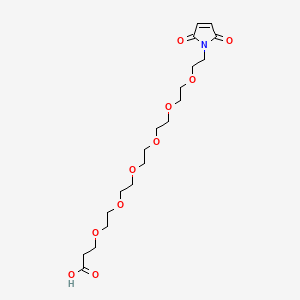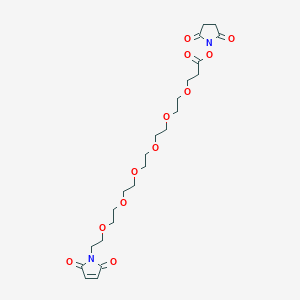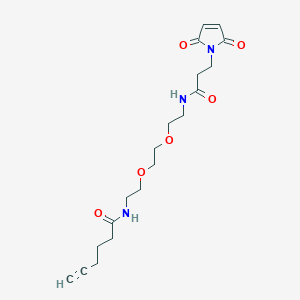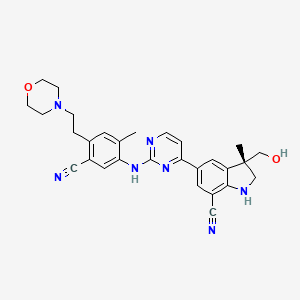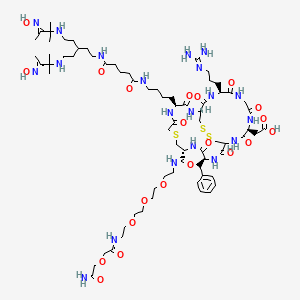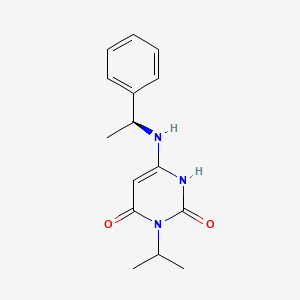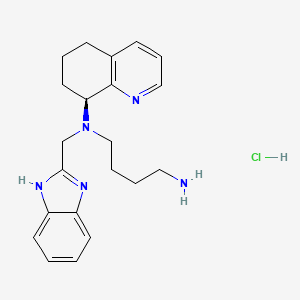
Sodium (R)-2-hydroxypentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium is a very soft silvery-white metal and is the most common alkali metal . It is used in various applications, including the production of gasoline additives, polymers such as nylon and synthetic rubber, pharmaceuticals, and a number of metals such as tantalum, titanium, and silicon .
Synthesis Analysis
In the context of sodium compounds, one common method of synthesis involves chemical reduction. For instance, silver nanoparticles have been synthesized using trisodium citrate as a reducing agent .Molecular Structure Analysis
The molecular structure of sodium compounds can be complex and varies depending on the specific compound. Sodium itself is part of the alkali metal group (Group 1 [Ia]) of the periodic table .Chemical Reactions Analysis
Sodium is highly reactive. It reacts with water to form a strong base, sodium hydroxide (NaOH) . It also reacts with air, and the reactivity is a function of the relative humidity, or water-vapour content of the air .Physical And Chemical Properties Analysis
Sodium is a very soft silvery-white metal. It is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .Aplicaciones Científicas De Investigación
Application in Sensing Technologies : Sodium citrate, similar in structure to Sodium (R)-2-hydroxypentanedioate, has been used as a reductant and stabilizer in the decoration of reduced graphene oxide with functionalized gold nanoparticles. This method improved the sensitivity and stability of electrochemical sensors, showcasing potential applications in molecular sensing technologies (Zhao et al., 2018).
Role in Hydroformylation Reactions : The salt Na2[Rh12(CO)30], a compound containing sodium, was used for the hydroformylation of 2,4,4-trimethyl-1-pentene, achieving high chemioselectivity. This demonstrates the utility of sodium-containing compounds in facilitating specific chemical reactions (Pergola et al., 1997).
In Energy Storage Applications : Research on sodium batteries, including those involving sodium compounds, has been extensive. Sodium-ion batteries, due to the abundance and low cost of sodium, are being considered for sustainable energy storage applications (Delmas, 2018).
Medical Applications : Sodium salts, like Sodium (R)-2-hydroxypentanedioate, have been used in various medical contexts. For example, warfarin sodium, a sodium salt of warfarin, has been studied for its crystal structure and potential medical applications (Sheth et al., 2002).
Pharmaceutical Formulations : In the pharmaceutical industry, sodium compounds are utilized for their properties in drug formulation. For instance, salting-out effects were employed to develop a multiparticulate system for drug delivery, balancing taste masking and bioavailability (Yoshida et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (R)-2-hydroxypentanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

